Cas no 2229343-73-9 (1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol)

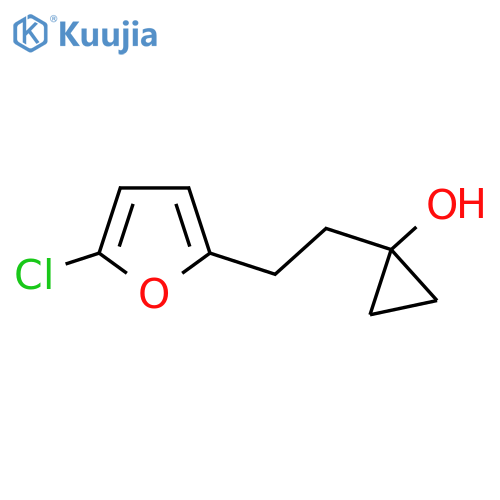

2229343-73-9 structure

商品名:1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol

1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol

- 1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol

- 2229343-73-9

- EN300-1978525

-

- インチ: 1S/C9H11ClO2/c10-8-2-1-7(12-8)3-4-9(11)5-6-9/h1-2,11H,3-6H2

- InChIKey: DXQZFVAQNFWQNO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(CCC2(CC2)O)O1

計算された属性

- せいみつぶんしりょう: 186.0447573g/mol

- どういたいしつりょう: 186.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 33.4Ų

1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978525-5g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 5g |

$3935.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-0.25g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 0.25g |

$1249.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-5.0g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1978525-2.5g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-10.0g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1978525-1.0g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1978525-0.1g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 0.1g |

$1195.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-0.05g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 0.05g |

$1140.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-0.5g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 0.5g |

$1302.0 | 2023-09-16 | ||

| Enamine | EN300-1978525-1g |

1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |

2229343-73-9 | 1g |

$1357.0 | 2023-09-16 |

1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2229343-73-9 (1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量